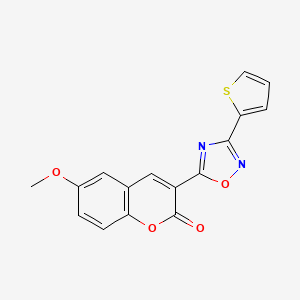

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

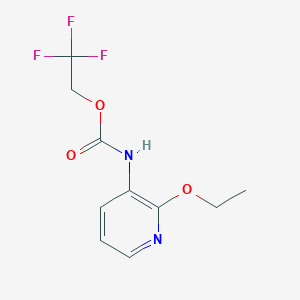

1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4OS2 and its molecular weight is 420.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety : A study by Tomar et al. (2007) focused on the synthesis of new chalcones by reacting 1-(4-piperazin-1-yl-phenyl)ethanone and 1-(2,5-dichloro-3-thienyl)-1-ethanone with various substituted benzaldehydes through Claisen-Schmidt condensation. These compounds were characterized and evaluated for antimicrobial activity, showing potential against Gram-positive bacteria like Staphylococcus aureus, Escherichia coli, and Candida albicans, with the most potent compound exhibiting an MIC(50) value of 2.22 µg/mL against C. albicans Tomar et al., 2007.

Antitumor Activity Evaluation

In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells : Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives with a piperazine amide moiety, investigating their anticancer activities against MCF-7 breast cancer cells. Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were identified as promising antiproliferative agents, comparing favorably with cisplatin, a known anticancer drug Yurttaş et al., 2014.

Sparfloxacin Derivatives as Antibacterial and Antimycobacterial Agents

Synthesis of Sparfloxacin derivatives as an antibacterial, antimycobacterial agents with cytotoxicity investigation : Gurunani et al. (2022) explored the synthesis of N-substituted piperazinyl quinolones derivatives, revealing moderate activity against Gram-positive bacteria and specific halogenated analogs showing antibacterial and antimycobacterial activity. This study indicates the potential of these derivatives for further clinical investigation Gurunani et al., 2022.

Electrochemical Synthesis of Phenylpiperazine Derivatives

Electrochemical synthesis of new substituted phenylpiperazines : Nematollahi and Amani (2011) developed an environmentally friendly, reagent-less electrochemical method to synthesize new phenylpiperazine derivatives. This method, utilizing cyclic voltammetry and controlled-potential coulometry, provides a safe and efficient approach to producing these compounds Nematollahi & Amani, 2011.

Antipsychotic Activity of Biphenyl-Aryl Piperazine Derivatives

Design, synthesis, pharmacological evaluation, and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics : Bhosale et al. (2014) designed biphenyl moiety linked with aryl piperazine and synthesized derivatives to evaluate for antipsychotic activity. Compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity, with some showing an impressive antipsychotic profile with lower potency for catalepsy induction, suggesting potential as antipsychotic agents Bhosale et al., 2014.

Propiedades

IUPAC Name |

1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2.ClH/c24-18(13-16-7-4-12-25-16)22-8-10-23(11-9-22)19-21-20-17(14-26-19)15-5-2-1-3-6-15;/h1-7,12H,8-11,13-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBVZLPPCKVCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-Diethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2551027.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2551033.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)

![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)

![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2551038.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2551040.png)

![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide](/img/structure/B2551043.png)

![3-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2551046.png)